molecular formula C12H16FN3O B1489605 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide CAS No. 2055359-70-9

2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

Cat. No. B1489605
M. Wt: 237.27 g/mol
InChI Key: IASUFRKFRACNAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The electron-withdrawing groups of trifluoromethyl and pyridine facilitate the amide bond cleavage and lead to the in vivo formation of a carboxylic acid and an amine .


Chemical Reactions Analysis

The main metabolites of similar compounds in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .

Scientific Research Applications

Drug Design and Development

2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide, due to its structural features, plays a crucial role in the design and development of new therapeutic agents. Its analogues, such as piperazine derivatives, have been widely investigated for their potential as medicinal compounds. Piperazine, a core structural component, is recognized for its versatility in drug design, contributing to a wide range of pharmacological activities. These include anticancer, antiviral, and anti-mycobacterial properties, specifically against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The systematic exploration of piperazine analogues has yielded promising anti-TB molecules, highlighting the compound's significance in addressing global health challenges like tuberculosis (TB) and its drug-resistant forms (Girase et al., 2020).

Material Science

In the realm of material science, derivatives of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide contribute to the development of novel materials with specific biochemical or biophysical properties. For instance, the synthesis and characterization of such compounds can lead to advancements in nanofiltration membranes, which are critical for environmental applications like water treatment and desalination. These membranes, leveraging the unique chemical properties of piperazine-based polyamides, demonstrate enhanced performance in water purification processes, underscoring the compound's contribution to environmental sustainability (Shao et al., 2022).

Biochemical Studies

Biochemical research also benefits from the study of 2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide and its derivatives. These compounds serve as valuable tools for understanding molecular interactions, such as DNA binding mechanisms, which are pivotal in the development of diagnostic and therapeutic strategies against genetic diseases. For example, Hoechst 33258, a well-known derivative, has been extensively used as a fluorescent DNA stain, providing insights into chromosomal structures and functions (Issar & Kakkar, 2013).

properties

IUPAC Name

2-fluoro-N-methyl-4-piperazin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-14-12(17)10-3-2-9(8-11(10)13)16-6-4-15-5-7-16/h2-3,8,15H,4-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASUFRKFRACNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-methyl-4-piperazin-1-yl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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